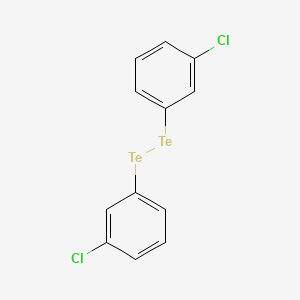
Bis(3-chlorophenyl)ditellane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-chlorophenyl)ditellane is an organotellurium compound characterized by the presence of two 3-chlorophenyl groups attached to a ditellurium core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-chlorophenyl)ditellane typically involves the reaction of 3-chlorophenylmagnesium bromide with tellurium tetrachloride. The reaction proceeds under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
2C6H4ClMgBr+TeCl4→(C6H4Cl)2Te2+2MgBrCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory-scale procedures with potential scaling adjustments. Industrial production would likely involve optimization of reaction conditions, purification processes, and safety measures to handle tellurium compounds.
Chemical Reactions Analysis
Types of Reactions: Bis(3-chlorophenyl)ditellane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: It can be reduced to form tellurium-containing anions.
Substitution: The 3-chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products:
Oxidation: Formation of tellurium dioxide (TeO2).
Reduction: Formation of tellurium anions.
Substitution: Formation of various substituted tellurium compounds.
Scientific Research Applications
Bis(3-chlorophenyl)ditellane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds.
Materials Science:
Biology and Medicine: Investigated for its potential biological activity and use in drug development.
Industry: Utilized in the synthesis of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of bis(3-chlorophenyl)ditellane involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metals and other elements. These interactions can influence the reactivity and stability of the compound, leading to its diverse chemical behavior.
Comparison with Similar Compounds
Bis(2-pyridyl)ditellane: Another organotellurium compound with similar structural features.
Bis(4-methylphenyl)ditellane: A related compound with different substituents on the phenyl rings.
Uniqueness: Bis(3-chlorophenyl)ditellane is unique due to the presence of chlorine atoms on the phenyl rings, which can influence its reactivity and potential applications. The chlorine atoms can participate in additional chemical reactions, providing further functionalization opportunities.
Properties
CAS No. |
65082-24-8 |
|---|---|
Molecular Formula |
C12H8Cl2Te2 |
Molecular Weight |
478.3 g/mol |
IUPAC Name |
1-chloro-3-[(3-chlorophenyl)ditellanyl]benzene |
InChI |
InChI=1S/C12H8Cl2Te2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H |
InChI Key |
JRGPANIBDVQWCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[Te][Te]C2=CC=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



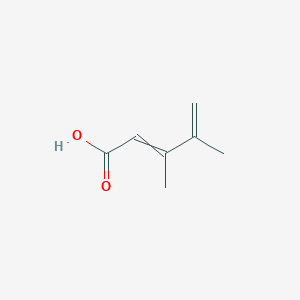
![1-Bromo-4-{[4-(heptyloxy)phenyl]ethynyl}benzene](/img/structure/B14498781.png)
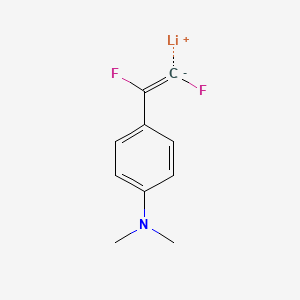

acetic acid](/img/structure/B14498803.png)
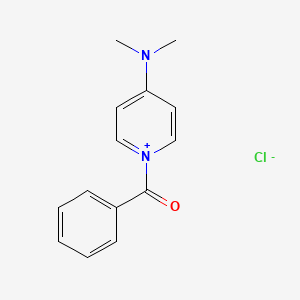
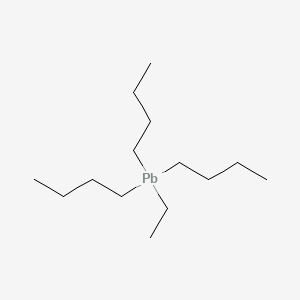
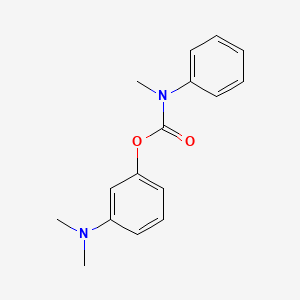
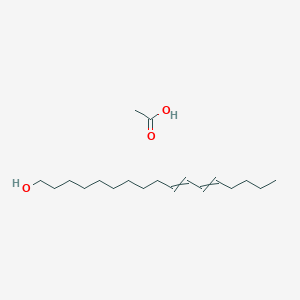
![6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline]](/img/structure/B14498840.png)
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-glutamic acid](/img/structure/B14498842.png)


